molecular formula C13H13Cl2N3 B7982191 [4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride

[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride

Cat. No.: B7982191
M. Wt: 282.17 g/mol
InChI Key: YOQJVRRHZPIQEI-UHFFFAOYSA-N
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Description

[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring attached to a phenyl group, which is further linked to an azanium ion The dichloride indicates the presence of two chloride ions associated with the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride typically involves the reaction of benzimidazole with a suitable phenyl derivative under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, benzimidazole derivatives, including this compound, are explored for their potential use in treating diseases such as cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways is of particular interest.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with similar structural features.

    Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride is unique due to its specific structure, which combines the benzimidazole ring with a phenyl group and an azanium ion. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.2ClH/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16;;/h1-9H,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJVRRHZPIQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=[N+]2C3=CC=C(C=C3)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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